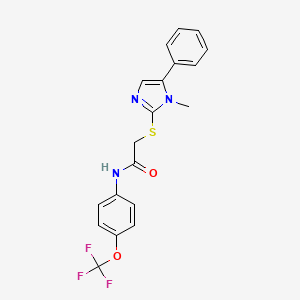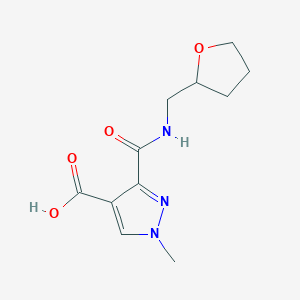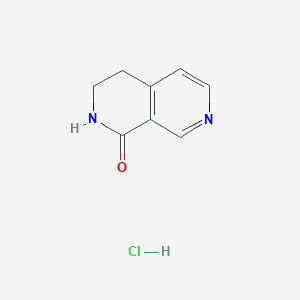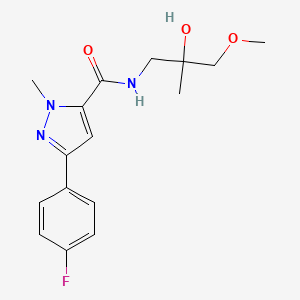![molecular formula C19H16ClN5O3S B2687433 2-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1021051-18-2](/img/structure/B2687433.png)
2-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of such compounds often involves the use of hydrazonoyl halides as reagents for the synthesis of heterocyclic compounds . The synthesis can be achieved through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups including a triazole ring, a pyridazine ring, and a benzenesulfonamide group. The exact structure would need to be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
Triazole compounds are known to undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, participate in cycloaddition reactions, and undergo various substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Techniques such as infrared spectroscopy and NMR spectroscopy can provide information about the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The compound 2-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide belongs to a class of chemicals with a broad range of synthetic routes and biological activities. Research has explored its synthesis, demonstrating its relevance in creating derivatives with significant antibacterial, antifungal, anti-HIV, anticancer, and enzyme inhibition activities.
Antimicrobial Activity : A study by Hassan (2013) details the synthesis of pyrazoline and pyrazole derivatives containing benzenesulfonamide moieties, showing promising antimicrobial activity against Gram-negative and Gram-positive bacteria as well as yeast-like fungi (Hassan, 2013).
Anti-HIV and Anticancer Activity : Brzozowski (1998) reports on 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides demonstrating moderate to high anti-HIV and moderate anticancer activities, highlighting the potential of these compounds in therapeutic applications (Brzozowski, 1998).
Enzyme Inhibition : Alafeefy et al. (2015) explored a series of benzenesulfonamides for their inhibition of human carbonic anhydrase isozymes, revealing low nanomolar activity and suggesting their use in targeting tumor-associated isoforms (Alafeefy et al., 2015).
Synthesis and Structural Studies
The compound's synthesis routes and structural studies provide insights into its chemical behavior and potential for modification to enhance biological activities.
Preparation Techniques : Research by Ito et al. (1980) on the preparation of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridines and their benzologs offers a foundational understanding of synthesizing related compounds, crucial for developing new drugs with improved efficacy (Ito et al., 1980).
Antitumor Activity and Apoptosis : Fares et al. (2014) synthesized and evaluated pyrido[2,3-d]pyrimidine and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives for their antitumor activity, highlighting the role of these compounds in inducing apoptosis and G1 cell-cycle arrest in cancer cells (Fares et al., 2014).
Direcciones Futuras
Mecanismo De Acción
Target of action
1,2,4-Triazole derivatives are known to interact with a variety of enzymes and receptors in biological systems . They are capable of forming hydrogen bonds and dipole interactions with biological receptors .
Mode of action
The mode of action of 1,2,4-triazole derivatives can vary depending on the specific compound and its targets. They can inhibit enzyme activity, interfere with cell signaling pathways, or disrupt cell membrane integrity .
Biochemical pathways
1,2,4-Triazole derivatives can affect multiple biochemical pathways depending on their specific targets. They have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Pharmacokinetics
The ADME properties of 1,2,4-triazole derivatives can vary widely depending on the specific compound. Some general characteristics include good bioavailability and the ability to cross cell membranes .
Result of action
The molecular and cellular effects of 1,2,4-triazole derivatives can include cell growth inhibition, induction of apoptosis, reduction of inflammation, and inhibition of microbial growth .
Action environment
The action, efficacy, and stability of 1,2,4-triazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Propiedades
IUPAC Name |
2-chloro-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O3S/c20-15-8-4-5-9-16(15)29(26,27)21-12-13-28-18-11-10-17-22-23-19(25(17)24-18)14-6-2-1-3-7-14/h1-11,21H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYAYKIYAOXORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylsulfanylphenyl)pyridazin-4-one](/img/structure/B2687352.png)


![5-bromo-2-chloro-N-(3-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyridine-3-carboxamide](/img/structure/B2687355.png)
![(2S)-N-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2687357.png)
![4-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2687359.png)
![2-Chloro-3-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-8-methylquinoline](/img/structure/B2687360.png)
![2-(azepan-1-yl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2687362.png)



![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2687371.png)
